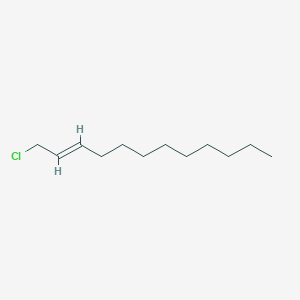![molecular formula C₁₈H₂₃NO₃ B1145284 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester CAS No. 849630-60-0](/img/no-structure.png)
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. For example, the synthesis of similar compounds like pemedolac involves acid-catalyzed condensation reactions (Katz et al., 1988). Another method involves the condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate (Martel et al., 1976).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography. For instance, the crystal structure of a similar compound, etodolac, was analyzed to determine its conformation and absolute configuration (Humber et al., 1986). These analyses help in understanding the compound's interaction with biological receptors.
Chemical Reactions and Properties
This class of compounds is known for participating in Diels-Alder reactions, as observed in pyrano[3,4-b]indol-3-ones (Moody & Shah, 1988). These reactions are crucial for forming the complex structures typical of these molecules.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are determined through various analytical methods. X-ray diffraction analysis is commonly used for understanding the crystalline structure of these compounds (Wei et al., 2006).
Chemical Properties Analysis
The chemical properties of tetrahydropyrano[3,4-b]indoles are characterized by their reactivity in organic synthesis and biological systems. Their interaction with biological enzymes and receptors, as well as their ability to inhibit prostaglandin synthesis, are notable characteristics (Hughes et al., 1989).
properties
CAS RN |
849630-60-0 |
|---|---|
Product Name |
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester |
Molecular Formula |
C₁₈H₂₃NO₃ |
Molecular Weight |
301.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)
![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)
